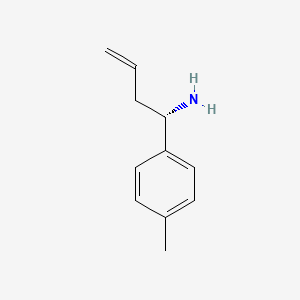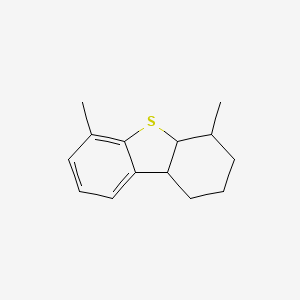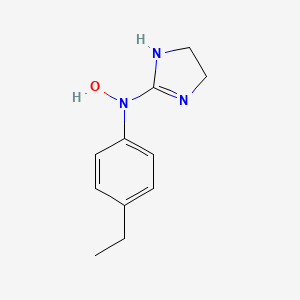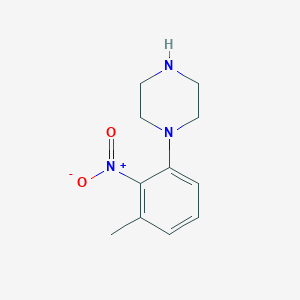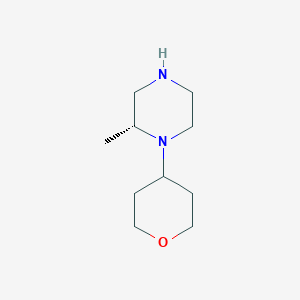
8-Methoxyquinoline-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxyquinoline-3,4-diamine is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 8-Methoxyquinoline-3,4-diamine typically begins with commercially available quinoline derivatives.
Nitration and Reduction: The nitration of quinoline can be performed using nitric acid, followed by reduction with hydrogen gas in the presence of a palladium catalyst to introduce the diamine groups at the 3rd and 4th positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and reduction processes. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: 8-Methoxyquinoline-3,4-diamine can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of nitro groups to amines is a key reaction, typically achieved using hydrogen gas and palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diamine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
8-Methoxyquinoline-3,4-diamine is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antimalarial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s derivatives have shown promise in the treatment of infectious diseases, particularly malaria. Research is ongoing to develop more potent and selective drugs based on this scaffold.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism by which 8-Methoxyquinoline-3,4-diamine exerts its effects involves interaction with cellular enzymes and receptors. The methoxy and diamine groups facilitate binding to active sites, inhibiting the function of target proteins. This can lead to the disruption of essential biological processes in pathogens, contributing to its antimicrobial activity.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties but lacks the diamine groups.
8-Methoxyquinoline: Similar structure but without the diamine groups, limiting its reactivity.
3,4-Diaminoquinoline: Lacks the methoxy group, affecting its solubility and biological activity.
Uniqueness
8-Methoxyquinoline-3,4-diamine is unique due to the presence of both methoxy and diamine groups, which enhance its chemical reactivity and biological activity. This combination allows for a broader range of applications compared to its analogs.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
8-methoxyquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,11H2,1H3,(H2,12,13) |
InChIキー |
WWQYWBGBOAGCGO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C(=CN=C21)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
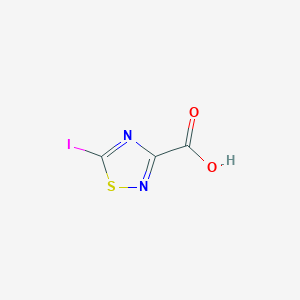
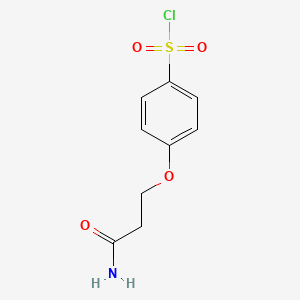
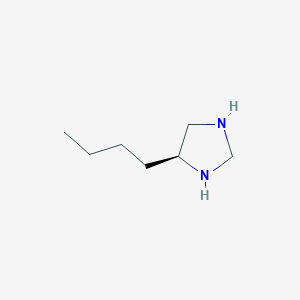

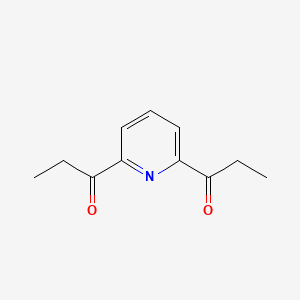
![4,4,18,18-tetrakis(4-hexylphenyl)-3,17-dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene](/img/structure/B12834593.png)
